molecular formula C24H18N2O5S2 B12159937 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12159937
M. Wt: 478.5 g/mol
InChI Key: UKNLUMPSICQDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’ve described is a complex organic molecule with an intriguing structure. Let’s break it down:

    IUPAC Name: (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

    Chemical Formula: CHNOS

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound contains potential oxidation sites (e.g., the phenolic hydroxyl group). Oxidation reactions could lead to the formation of quinones or other oxidized derivatives.

    Substitution: The presence of heteroatoms (sulfur and nitrogen) suggests susceptibility to nucleophilic substitution reactions.

    Ring Closure: The pyrrolidine ring can undergo cyclization reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Ring Closure: Acidic or basic conditions to promote cyclization.

Major Products:: The specific products would depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups or ring structures.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It could serve as a building block for designing new organic molecules.

    Biology: Researchers might explore its interactions with enzymes, receptors, or cellular components.

    Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Properties

Molecular Formula

C24H18N2O5S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S2/c1-30-14-7-5-13(6-8-14)20-19(21(27)17-4-3-11-32-17)22(28)23(29)26(20)24-25-16-10-9-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3

InChI Key

UKNLUMPSICQDOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.